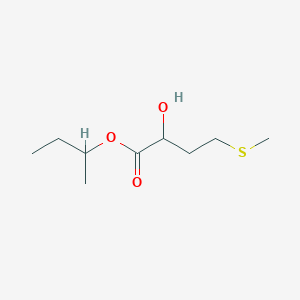
Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester is a chemical compound with the molecular formula C9H18O3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butanoic acid backbone with a hydroxy group at the second position, a methylthio group at the fourth position, and an ester linkage with a 1-methylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester typically involves esterification reactions. One common method is the reaction of 2-hydroxy-4-(methylthio)butanoic acid with 1-methylpropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of 2-oxo-4-(methylthio)butanoic acid.
Reduction: Formation of 2-hydroxy-4-(methylthio)butanol.
Substitution: Formation of 2-hydroxy-4-(substituted)butanoic acid esters.
Scientific Research Applications
Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on microbial composition and nutrient digestibility in animal nutrition.
Medicine: Investigated for its potential therapeutic properties and effects on metabolic pathways.
Industry: Utilized in the formulation of supplements to enhance growth performance in livestock.
Mechanism of Action
The mechanism of action of butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can influence metabolic processes by modulating enzyme activity and altering the composition of microbial communities in the gut . The compound’s effects on nutrient absorption and metabolism are mediated through its interaction with key metabolic pathways related to amino acids, carbohydrates, and lipids .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(methylthio)butanoic acid: Similar structure but lacks the ester linkage.
Methionine: An essential amino acid with a similar methylthio group.
Butanoic acid, 2-hydroxy-4-(methylthio)-, ethyl ester: Similar ester but with an ethyl group instead of a 1-methylpropyl group.
Uniqueness
Butanoic acid, 2-hydroxy-4-(methylthio)-, 1-methylpropyl ester is unique due to its specific ester linkage, which imparts distinct physicochemical properties and biological activities. Its ability to modulate microbial composition and enhance nutrient digestibility in animal nutrition sets it apart from other similar compounds .
Properties
CAS No. |
617673-78-6 |
|---|---|
Molecular Formula |
C9H18O3S |
Molecular Weight |
206.30 g/mol |
IUPAC Name |
butan-2-yl 2-hydroxy-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C9H18O3S/c1-4-7(2)12-9(11)8(10)5-6-13-3/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
BYMMLLXSBZEPBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C(CCSC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4-[(difluoromethyl)sulfonyl]-2-nitro-N,N-dipropyl-](/img/structure/B12579415.png)

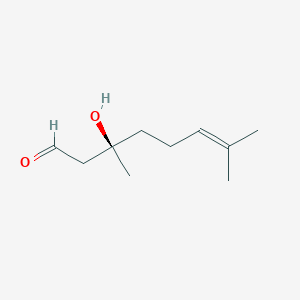
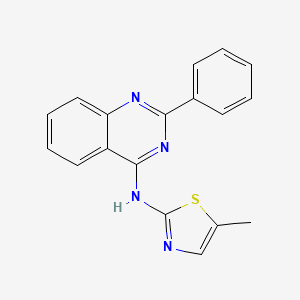
![3H-Naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B12579432.png)

![1lambda~6~-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione](/img/structure/B12579437.png)
![4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide](/img/structure/B12579449.png)

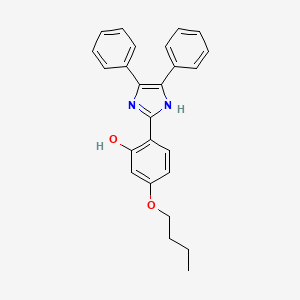
![N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide](/img/structure/B12579472.png)
![1-(4-Methoxyphenyl)-2-oxo-2-{[(oxolan-2-yl)methyl]amino}ethyl thiophene-2-carboxylate](/img/structure/B12579473.png)
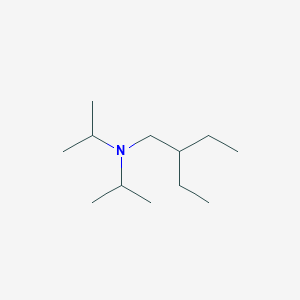
![1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12579505.png)
